molecular formula C3H6N2O2 B2360731 Methyl Carbamimidoylformate CAS No. 700796-91-4

Methyl Carbamimidoylformate

Cat. No.: B2360731
CAS No.: 700796-91-4
M. Wt: 102.093
InChI Key: NCWIJHRUNYKYFA-UHFFFAOYSA-N
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Description

Methyl Carbamimidoylformate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamimidoyl group attached to a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl Carbamimidoylformate can be synthesized through several methods. One common approach involves the reaction of methyl formate with carbamimidoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and to scale up the production. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl Carbamimidoylformate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbamimidoyl acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamimidoyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products:

    Oxidation: Carbamimidoyl acids.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted carbamimidoyl compounds.

Scientific Research Applications

Methyl Carbamimidoylformate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to modify biomolecules for studying enzyme mechanisms and protein interactions.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl Carbamimidoylformate exerts its effects involves the interaction with specific molecular targets. The carbamimidoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    Methyl Carbamate: Similar in structure but lacks the carbamimidoyl group.

    Ethyl Carbamimidoylformate: Similar but with an ethyl ester instead of a methyl ester.

    Carbamimidoyl Chloride: A precursor in the synthesis of Methyl Carbamimidoylformate.

Uniqueness: this compound is unique due to the presence of both a carbamimidoyl group and a methyl ester, which confer distinct reactivity and potential applications compared to its analogs. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in organic synthesis and industrial applications.

Properties

IUPAC Name

methyl 2-amino-2-iminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c1-7-3(6)2(4)5/h1H3,(H3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWIJHRUNYKYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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